molecular formula C14H23NO3S B2959438 N-heptyl-4-methoxybenzenesulfonamide CAS No. 349403-81-2

N-heptyl-4-methoxybenzenesulfonamide

Cat. No.: B2959438
CAS No.: 349403-81-2
M. Wt: 285.4
InChI Key: PRKPASPTOKZCDJ-UHFFFAOYSA-N
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Description

N-heptyl-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C14H23NO3S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a heptyl chain and a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with heptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Methoxybenzenesulfonyl chloride+HeptylamineThis compound+HCl\text{4-Methoxybenzenesulfonyl chloride} + \text{Heptylamine} \rightarrow \text{this compound} + \text{HCl} 4-Methoxybenzenesulfonyl chloride+Heptylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The heptyl chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzenesulfonamide derivatives.

    Reduction: Formation of N-heptylaniline derivatives.

    Substitution: Formation of various N-alkyl or N-aryl-4-methoxybenzenesulfonamide derivatives.

Scientific Research Applications

N-heptyl-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonamide: Lacks the heptyl chain, making it less lipophilic.

    N-heptylbenzenesulfonamide: Lacks the methoxy group, affecting its reactivity and biological activity.

    N-ethyl-4-methoxybenzenesulfonamide: Has a shorter alkyl chain, affecting its solubility and membrane permeability.

Uniqueness

N-heptyl-4-methoxybenzenesulfonamide is unique due to the presence of both the heptyl chain and the methoxy group. This combination enhances its lipophilicity and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-heptyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-3-4-5-6-7-12-15-19(16,17)14-10-8-13(18-2)9-11-14/h8-11,15H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKPASPTOKZCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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